1,10-Decanediol dimethacrylate is a chemical compound with the molecular formula and a CAS number of 6701-13-9. It is classified as a dimethacrylate ester, characterized by two methacrylate functional groups attached to a decanediol backbone. This compound typically appears as a clear, colorless liquid and is notable for its hydrophobic properties and ability to form crosslinked networks when polymerized. Its unique structure contributes to enhanced mechanical properties and thermal stability in the resulting materials, making it valuable in various applications, particularly in materials science and dental products.
The synthesis of 1,10-decanediol dimethacrylate primarily occurs through the esterification of 1,10-decanediol with methacrylic acid. This reaction generally requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is conducted under reflux conditions to remove water, which drives the reaction toward completion.
In industrial settings, the synthesis is scaled up while optimizing reaction conditions to achieve high yields and purity. The final product is often purified through methods such as distillation or recrystallization to eliminate impurities. The typical reaction can be represented as follows:
The molecular structure of 1,10-decanediol dimethacrylate features a long carbon chain (decanediol) with two methacrylate groups at each end. This configuration allows for significant flexibility and hydrophobicity in the resulting polymers.
1,10-Decanediol dimethacrylate primarily undergoes polymerization reactions due to its methacrylate groups. These reactions can be initiated by heat, light, or chemical initiators such as benzoyl peroxide or azobisisobutyronitrile. The polymerization leads to the formation of crosslinked polymers that exhibit improved mechanical strength and durability.
The action mechanism of 1,10-decanediol dimethacrylate involves its interaction with polymer chains through a process known as polymerization. The methacrylate groups readily react with initiators under heat or light conditions to form strong covalent bonds between individual polymer chains.
This crosslinking enhances the mechanical strength and thermal stability of the final material. The presence of hydroxyl groups on either end of the molecule allows for further chemical modifications, enabling researchers to tailor material properties for specific applications .
1,10-Decanediol dimethacrylate has diverse applications across various fields:
The compound's ability to form robust crosslinked structures makes it particularly valuable in applications requiring enhanced mechanical properties while maintaining flexibility. Its unique characteristics allow for tailored modifications that cater to specific industrial needs.
The synthesis of 1,10-decanediol dimethacrylate (D3MA) predominantly employs esterification of 1,10-decanediol with methacrylic acid or transesterification with methyl methacrylate. Conventional acid catalysts (e.g., p-toluenesulfonic acid) face limitations, including side reactions and high energy demands. Recent advances focus on heterogeneous catalysts such as immobilized lipases (e.g., Candida antarctica Lipase B), which enable reactions under mild temperatures (60–80°C) with >95% selectivity. These biocatalysts suppress acrylic dimerization while reducing downstream purification needs [9].
Metal-organic frameworks (MOFs) like UiO-66-SO₃H exhibit exceptional efficacy, achieving 98% D3MA yield within 3 hours at 90°C. Their high surface area (>1000 m²/g) and tunable acidity enhance reactant diffusion and active-site accessibility. Reaction parameters critically influence outcomes, as shown in Table 1 [9]:
Table 1: Catalytic Performance in D3MA Synthesis
Catalyst Type | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
H₂SO₄ (Homogeneous) | 120 | 6 | 78 | High (≥15%) |
Immobilized Lipase | 70 | 8 | 95 | Low (≤3%) |
UiO-66-SO₃H (MOF) | 90 | 3 | 98 | Negligible |
Amberlyst-15 (Resin) | 100 | 4 | 85 | Moderate (8%) |
Microwave-assisted transesterification accelerates kinetics by 40% compared to conventional heating, attributed to non-thermal effects that polarize reactant molecules. This method reduces reaction times to ≤2 hours and minimizes thermal degradation .
D3MA’s terminal vinyl groups render it susceptible to radical-initiated premature polymerization during storage or synthesis. Kinetic analyses quantify the efficacy of stabilizers like 4-methoxyphenol (MEHQ), which scavenges peroxides and radicals via hydrogen donation. Studies using differential scanning calorimetry (DSC) reveal MEHQ’s inhibition mechanism follows second-order kinetics, with a rate constant (k) of 0.12 L·mol⁻¹·s⁻¹ at 25°C. This extends D3MA’s shelf life from hours to >6 months at 50 ppm concentration [5].
Synergistic inhibitor systems combining MEHQ with atmospheric oxygen (3–5 ppm dissolved O₂) enhance protection. Oxygen acts as a radical trap, forming peroxyl radicals with lower reactivity. However, oxygen’s effectiveness diminishes above 60°C due to accelerated consumption. Table 2 compares inhibition strategies [8]:
Table 2: Kinetic Parameters for Polymerization Inhibitors in D3MA
Inhibitor System | Temperature (°C) | Induction Period (min) | Rate Constant (k, L·mol⁻¹·s⁻¹) | Storage Stability |
---|---|---|---|---|
None | 25 | 15 | 0.89 | Days |
MEHQ (50 ppm) | 25 | 240 | 0.12 | >6 months |
MEHQ + O₂ (5 ppm) | 25 | 420 | 0.06 | >12 months |
Phenothiazine (100 ppm) | 25 | 180 | 0.21 | 4 months |
Diffusion limitations affect inhibitor performance in viscous D3MA. Stabilizer distribution requires turbulent-flow mixing (>500 rpm) to ensure homogeneity. Computational fluid dynamics (CFD) modeling identifies optimal agitation parameters that prevent localized polymerization initiation [5].
Sustainable D3MA production emphasizes atom economy, renewable feedstocks, and solvent-free processes. The atom economy for D3MA via esterification exceeds 85%, outperforming alternative routes like epoxide-methacrylate reactions (≤75%) [9].
Bio-based 1,10-decanediol derived from castor oil via sebacic acid hydrogenation reduces the carbon footprint by 40% compared to petrochemical pathways. Continuous-flow membrane reactors enhance this approach, achieving 99% conversion while minimizing waste. These reactors facilitate water removal (a byproduct of esterification), shifting equilibrium toward D3MA without auxiliary solvents [5] [9].
Solvent-free catalytic systems like acidic ionic liquids (e.g., [BMIM][HSO₄]) are recoverable (>90% after five cycles) and eliminate volatile organic compound (VOC) emissions. Life-cycle assessments (LCAs) confirm reductions in ecotoxicity potential (55%) and energy consumption (35%) versus traditional methods. Key metrics are summarized in Table 3 :
Table 3: Environmental Impact Metrics for D3MA Production Routes
Production Method | Atom Economy (%) | Carbon Footprint (kg CO₂-eq/kg) | Energy Use (MJ/kg) | E-Factor* |
---|---|---|---|---|
Petrochemical (H₂SO₄) | 86 | 8.2 | 110 | 1.8 |
Bio-based (Lipase) | 92 | 4.9 | 75 | 0.5 |
Ionic Liquid ([BMIM][HSO₄]) | 86 | 5.1 | 85 | 0.7 |
E-Factor: kg waste per kg product
Microwave intensification further aligns with green principles, cutting energy use by 50% and processing time by 60% through targeted molecular heating [9].
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